![molecular formula C20H25N3OS B2372767 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-02-0](/img/structure/B2372767.png)

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

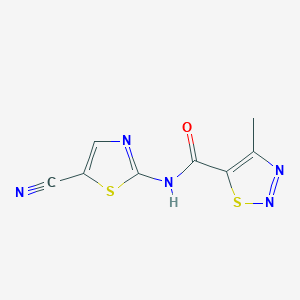

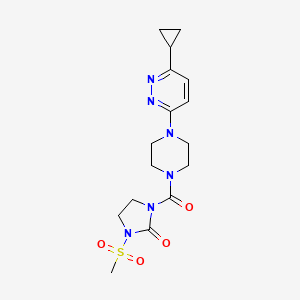

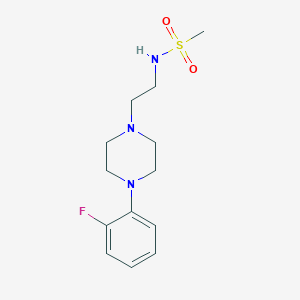

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated pyrazole derivatives for their antileishmanial potential. Notably, hydrazine-coupled pyrazoles, including our compound, have demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior activity compared to standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a significant global health concern. The synthesized pyrazole derivatives were evaluated for antimalarial activity against Plasmodium berghei-infected mice. Compounds 14 and 15 showed promising inhibition effects, with 70.2% and 90.4% suppression, respectively. These findings suggest that hydrazine-coupled pyrazoles could serve as potential pharmacophores for safe and effective antimalarial agents .

Molecular Docking Studies

Compound 13’s remarkable antileishmanial activity was further supported by molecular docking studies. It was found to interact favorably with Lm-PTR1 (a target protein) complexed with Trimethoprim. Such insights enhance our understanding of the compound’s mechanism of action and guide drug development .

Synthetic Applications

The compound’s structure, with its pyrazole moiety, offers synthetic versatility. For instance, 2,2-diphenylethylamine, a key intermediate, facilitates the creation of diverse molecular frameworks. Researchers have drawn inspiration from natural alkaloids like Cherylline, Latifine, Nomefensine, and Dichlofensine to explore potential therapeutic applications .

Pharmacologically Active Decorated Diazines

Pyrazoles play a crucial role in the synthesis of pharmacologically active diazines. While the compound is not directly mentioned, its pyrazole core aligns with this field. Diazines, including pyrimidines, exhibit clinical relevance and are explored for various therapeutic applications .

Imidazole-Containing Compounds

Although not directly studied for imidazole-containing derivatives, the compound’s structure bears resemblance to imidazole-based molecules. Yadav et al. synthesized related compounds with imidazole-thiazolidinone scaffolds, highlighting the potential of such structures in drug development .

properties

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-13-8-9-18(14(2)10-13)23-19(16-11-25-12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGBAABONLLRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)